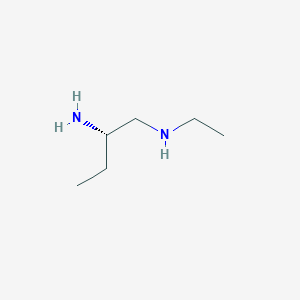

(2S)-1-N-Ethylbutane-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-N-Ethylbutane-1,2-diamine, also known as Ethylenediamine-N,N'-diethyl-2-propanamine or EDBP, is a chiral diamine that has gained significant attention in the field of organic synthesis and medicinal chemistry. It is a versatile building block for the synthesis of various chiral compounds and has shown promising results as a potential therapeutic agent for various diseases.

Scientific Research Applications

Catalytic Applications and Organic Synthesis

Selective Hydrogenation and Heterocycle Formation : Ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate and its Schiff base can be selectively reduced by hydrogenation to give a diamine, demonstrating the versatility of such compounds in organic synthesis and the formation of heterocycles. This selectivity is highly dependent on the type of catalysts used, highlighting the compound's role in catalytic processes (Jingyang Zhu et al., 2005).

Metal-catalyzed Diamination Reactions : The 1,2-diamine motif, closely related to (2S)-1-N-Ethylbutane-1,2-diamine, is a target for synthetic chemists due to its presence in natural products with biological activity. Recent advances in metal-catalyzed diamination reactions, including asymmetric variants, are likely to find application in constructing pharmaceutical agents and natural products (F. Cardona & A. Goti, 2009).

Molecular Structure and Complex Formation

- Structural Analysis of Nickel(II) and Copper(II) Complexes : The study of tetradentate unsymmetrical Schiff base ligands derived from 1,2-diaminopropane, which shares structural similarities with this compound, reveals the intricacies of positional isomerism in metal complexes. This research contributes to understanding the structural basis of molecular interactions and complex formation, relevant in fields like coordination chemistry and material science (S. Chattopadhyay et al., 2006).

Pharmaceutical Applications

Synthesis of Biologically Active Compounds : The synthesis and structural characterization of imines from 2,3-diphenylbutane-1,4-diamine, related to the core structure of this compound, and their transformation into bis-(1,3-dihydropyrrolone) derivatives underlines the compound's significance in pharmaceutical chemistry. Such transformations are pivotal for developing novel drug molecules with enhanced efficacy and specificity (Tobias Biletzki et al., 2012).

Medicinal Agents Incorporating the 1,2-Diamine Functionality : The vicinal diamine structure is a template for a broad spectrum of biological activities, found in antiarrhythmics, antihypertensives, and other therapeutic categories. This underlines the importance of this compound and its derivatives in medicinal chemistry and drug development (E. T. Michalson & J. Szmuszkovicz, 1989).

properties

IUPAC Name |

(2S)-1-N-ethylbutane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-3-6(7)5-8-4-2/h6,8H,3-5,7H2,1-2H3/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSQCMZLXWAQBY-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNCC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CNCC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2898060.png)

![N-[4-(Difluoromethoxy)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2898061.png)

![N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2898066.png)

![N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2898074.png)

![(S)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2898078.png)

![N-cyclohexyl-1-[(2,5-dimethylbenzyl)thio]-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2898079.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2898080.png)